Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy-
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Overview
Description
Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy-: is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 1,2-diphenyl-3-butenyl halides under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process often requires stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, nitro compounds
Scientific Research Applications
Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing various biochemical processes. Additionally, its functional groups can participate in hydrogen bonding and other non-covalent interactions, modulating its activity and effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(1,2-diphenyl-3-butenyl)-4-hydroxy-
- Benzene, 1-(1,2-diphenyl-3-butenyl)-4-ethoxy-
- Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methyl-
Uniqueness
Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- is unique due to its specific methoxy functional group, which imparts distinct chemical and physical properties
Biological Activity
Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- (commonly referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A features a benzene ring substituted with a methoxy group and a 1,2-diphenyl-3-butenyl moiety. The structural formula can be represented as:
This compound's unique structure allows it to interact with various biological targets, influencing multiple pathways.
The biological activity of compound A primarily involves its ability to modulate enzyme activity and interact with specific receptors. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, its methoxy group is significant in enhancing binding affinity to biological targets, which may explain its observed effects in various studies .
Anti-inflammatory Activity
Studies have shown that compound A exhibits notable anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses. This inhibition could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary studies suggest that compound A may possess anticancer properties. In vitro experiments have indicated that it can induce apoptosis in cancer cell lines and inhibit cell proliferation . The exact mechanism remains under investigation but is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Antioxidant Properties
Compound A has also demonstrated antioxidant activity, which is vital for combating oxidative stress—a contributor to various diseases, including cancer and neurodegenerative disorders. Its ability to scavenge free radicals may provide protective effects against cellular damage .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX and LOX | |
Anticancer | Induction of apoptosis in cancer cells | |
Antioxidant | Scavenging of free radicals |
Case Study: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of compound A resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases such as arthritis.
Case Study: Anticancer Activity
In vitro studies using breast cancer cell lines showed that compound A could reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase-3, a key player in the apoptosis pathway .
Properties
CAS No. |
650624-48-9 |
---|---|
Molecular Formula |
C23H22O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(1,2-diphenylbut-3-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-3-22(18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)20-14-16-21(24-2)17-15-20/h3-17,22-23H,1H2,2H3 |
InChI Key |
AWERVQFAXNSNOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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